![molecular formula C11H6FN3 B1404093 6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile CAS No. 870065-88-6](/img/structure/B1404093.png)
6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile
概述
描述
6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile is a fluorinated bipyridine derivative Bipyridines are a class of compounds that consist of two pyridine rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile typically involves the fluorination of bipyridine derivatives. One common method is the reaction of 2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. For example, 3,6-difluoro-2-methoxypyridine can be obtained from 2,3,6-trifluoropyridine in methanol in the presence of sodium methoxide .
Industrial Production Methods
Industrial production of fluorinated bipyridines often involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required. The use of catalysts such as nickel or palladium on alumina can enhance the yields of the desired products .
化学反应分析
Types of Reactions
6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Catalysts such as palladium or nickel on alumina are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while coupling reactions can produce more complex bipyridine structures.
科学研究应用
6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated bipyridine derivatives.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Fluorinated bipyridines are of interest in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
作用机制
The mechanism of action of 6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, making it a potent inhibitor or activator of specific biological processes. The nitrile group can also play a role in its reactivity and interaction with other molecules .
相似化合物的比较
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,2’-Bipyridine
- 4,4’-Bipyridine
Uniqueness
6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile is unique due to the specific positioning of the fluorine atom and the nitrile group, which can significantly alter its chemical and physical properties compared to other fluorinated bipyridines. This unique structure can result in different reactivity and binding affinities, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(6-fluoropyridin-3-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3/c12-10-4-3-9(7-15-10)11-8(6-13)2-1-5-14-11/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBINRQDAEXHMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CN=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
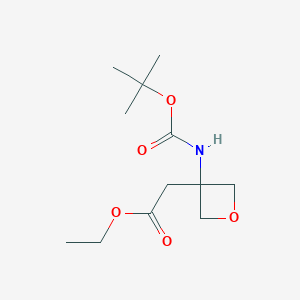
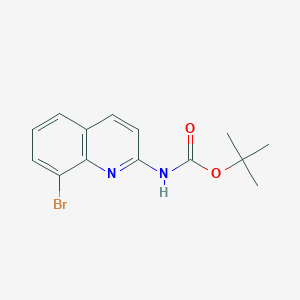

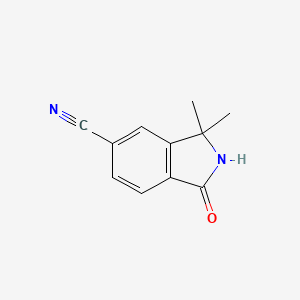
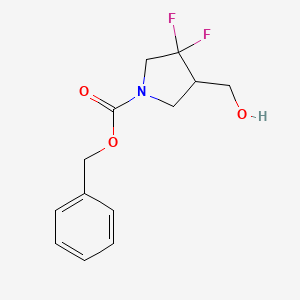
![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)
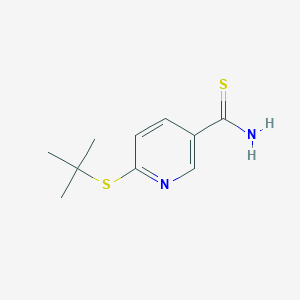

![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)
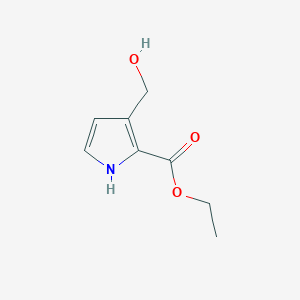
![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)
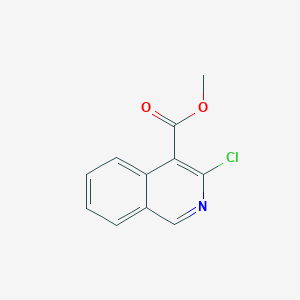
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)
